molecular formula C21H28N4S2 B4187284 N'-(2-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(2,6-DIMETHYLPHENYL)THIOUREA

N'-(2-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(2,6-DIMETHYLPHENYL)THIOUREA

Cat. No.: B4187284
M. Wt: 400.6 g/mol
InChI Key: NLRNRQVQKWKYFH-UHFFFAOYSA-N
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Description

N’,N’‘’-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)] is a thiourea derivative, which is an organosulfur compound. Thioureas are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial processes. This particular compound is characterized by its unique structure, which includes two 2,6-dimethylphenyl groups attached to a thiourea moiety, linked by a 1,2-propanediyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’‘’-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)] typically involves the reaction of 2,6-dimethylaniline with carbon disulfide (CS₂) to form the corresponding thiourea derivative. This intermediate is then reacted with 1,2-dibromopropane under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’,N’‘’-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’,N’‘’-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)] has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes like acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its antibacterial, antioxidant, and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.

    Industry: Utilized in the production of dyes, elastomers, and as a stabilizer in photographic films.

Mechanism of Action

The mechanism of action of N’,N’‘’-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)] involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’‘’-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)] is unique due to its 1,2-propanediyl bridge, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to certain molecular targets and influences its reactivity in chemical reactions .

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-[1-[(2,6-dimethylphenyl)carbamothioylamino]propan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4S2/c1-13-8-6-9-14(2)18(13)24-20(26)22-12-17(5)23-21(27)25-19-15(3)10-7-11-16(19)4/h6-11,17H,12H2,1-5H3,(H2,22,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRNRQVQKWKYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NCC(C)NC(=S)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(2,6-DIMETHYLPHENYL)THIOUREA
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N'-(2-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(2,6-DIMETHYLPHENYL)THIOUREA
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N'-(2-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(2,6-DIMETHYLPHENYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
N'-(2-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(2,6-DIMETHYLPHENYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
N'-(2-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(2,6-DIMETHYLPHENYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
N'-(2-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(2,6-DIMETHYLPHENYL)THIOUREA

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